molecular formula C9H9FO2S B14025406 2-Fluoro-3-methyl-5-(methylthio)benzoic acid

2-Fluoro-3-methyl-5-(methylthio)benzoic acid

Katalognummer: B14025406
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: NGLOMWXIKASWQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-3-methyl-5-(methylthio)benzoic acid is an organic compound with the molecular formula C9H9FO2S. It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methyl group, and a methylthio group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

The synthesis of 2-Fluoro-3-methyl-5-(methylthio)benzoic acid can be achieved through various methods, typically involving the functional group transformation of aromatic compounds. One common approach involves the sulfonation of an aromatic precursor followed by subsequent reactions to introduce the desired functional groups . Industrial production methods may vary, but they generally involve similar steps with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Fluoro-3-methyl-5-(methylthio)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the methylthio group to a thiol or other reduced forms.

    Substitution: The fluorine atom and methylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-methyl-5-(methylthio)benzoic acid is utilized in various scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-methyl-5-(methylthio)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methylthio group can influence the compound’s binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C9H9FO2S

Molekulargewicht

200.23 g/mol

IUPAC-Name

2-fluoro-3-methyl-5-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H9FO2S/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI-Schlüssel

NGLOMWXIKASWQG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1F)C(=O)O)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.